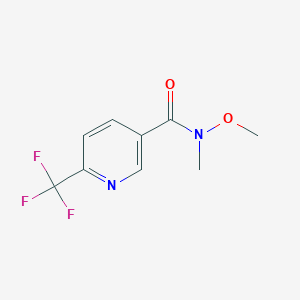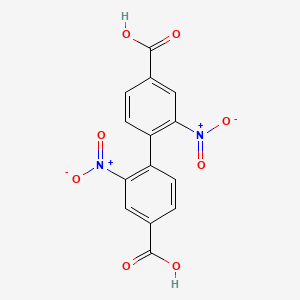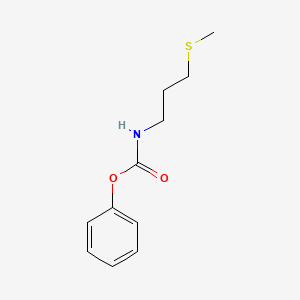
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate
描述
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is a chemical compound with the molecular formula C17H14ClN3O3 and a molecular weight of 343.76 g/mol . This compound is known for its role as an impurity in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor used in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate involves several steps, starting from the appropriate quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the chlorophenoxy group: This step involves nucleophilic substitution reactions where the chlorophenoxy group is introduced using reagents like 4-amino-3-chlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
化学反应分析
Types of Reactions
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or chlorophenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .
科学研究应用
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an impurity standard in the quality control of Lenvatinib, a drug used in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is primarily related to its role as an impurity in Lenvatinib synthesis. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR2, and VEGFR3, which are involved in tumor angiogenesis and cancer progression . The compound itself may interact with similar molecular targets, although its specific pathways and effects are less well-studied .
相似化合物的比较
Similar Compounds
Lenvatinib: A multi-receptor tyrosine kinase inhibitor used in cancer treatment.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Another impurity in Lenvatinib synthesis with similar structural features
Uniqueness
Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an impurity in the synthesis of a clinically important drug further highlights its significance .
属性
IUPAC Name |
methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAIBMKQOSVCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)






![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)



